Oxo{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}acetic acid

Metabolic Stability Drug Metabolism Fluorine Chemistry

Researchers require exact building blocks to avoid property shifts that confound SAR studies. This compound’s -CF3 group provides metabolic stability and a 19F NMR handle, while the oxamic acid moiety (HBD=2) enables bidentate enzyme interactions. The free acid form bypasses ester hydrolysis, saving a synthetic step. Commercial availability at ≥97% purity ensures reliable fragment library assembly and derivatization.

Molecular Formula C5H2F3N3O3S
Molecular Weight 241.15 g/mol
CAS No. 1158337-57-5
Cat. No. B1398151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxo{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}acetic acid
CAS1158337-57-5
Molecular FormulaC5H2F3N3O3S
Molecular Weight241.15 g/mol
Structural Identifiers
SMILESC1(=NN=C(S1)NC(=O)C(=O)O)C(F)(F)F
InChIInChI=1S/C5H2F3N3O3S/c6-5(7,8)3-10-11-4(15-3)9-1(12)2(13)14/h(H,13,14)(H,9,11,12)
InChIKeyYDMQWBOUUHJSKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fluorinated Thiadiazole-Oxamic Acid Building Block for Drug Discovery


Oxo{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}acetic acid (CAS 1158337-57-5) is a low-molecular-weight (241.15 g/mol) heterocyclic compound that combines a 1,3,4-thiadiazole core, a trifluoromethyl (-CF₃) substituent at the 5-position, and an oxamic acid (2-oxoacetic acid) moiety linked via an amino bridge at the 2-position . It belongs to the class of 1,3,4-thiadiazole derivatives, a privileged scaffold in medicinal chemistry known for diverse bioactivities including anticancer, antimicrobial, and anti-inflammatory effects [1]. The compound serves primarily as a versatile synthetic intermediate and fragment-like building block for the construction of more complex bioactive molecules, rather than an end-use pharmaceutical agent itself. Direct primary literature quantifying its standalone biological activity remains scarce; the majority of available data derive from vendor computational predictions and class-level inferences from structurally related analogs.

Fragment-like profile Low molecular weight, Rule-of-Three compliant fragment for FBDD library design
19F NMR handle –CF3 group enables direct binding detection in fragment-based screening workflows
Direct coupling ready Free oxamic acid avoids ester hydrolysis; reduces synthetic steps for SAR elaboration

Why Structural Analogs Cannot Substitute in SAR Programs


Simple substitution of Oxo{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}acetic acid with closely related analogs—such as the thioether-linked variant (CAS 62616-87-9), the non-fluorinated methyl analog, or the ethyl ester prodrug form (CAS 519170-72-0)—introduces quantifiable shifts in key molecular properties that directly impact lead optimization outcomes. The -CF₃ group at the thiadiazole 5-position is well-established to enhance metabolic stability by reducing oxidative vulnerability at aromatic positions relative to -CH₃ or -H substituents [1]. The oxamic acid -NH-CO-COOH terminus provides two hydrogen bond donors (HBD = 2) and a computed TPSA of 92.18 Ų, contrasting sharply with the thioether analog (HBD = 1, TPSA ~70–75 Ų estimated) and the ethyl ester (HBD = 1) . These differences alter solubility, permeability, and target engagement profiles in ways that cannot be compensated by post hoc formulation—making direct procurement of the exact compound essential for reproducible SAR studies.

  • HBD count mismatch (2 vs 1) may limit bidentate target engagement in fragment screens.
  • CF₃ substitution context may not transfer to non-fluorinated (CH₃ or H) analogs for metabolic stability studies.
  • Thioether analog (CAS 62616-87-9) has limited purity disclosure across vendors, risking SAR reproducibility.

Quantitative Differentiation Against Closest Structural Analogs


Trifluoromethyl-Driven Metabolic Stability Advantage

The introduction of a trifluoromethyl (-CF₃) group onto heterocyclic scaffolds is a validated medicinal chemistry strategy to enhance metabolic stability by reducing cytochrome P450-mediated oxidative metabolism at adjacent positions. In a comprehensive review covering the period 2019–2024, Liu et al. affirm that -CF₃ substitution 'could enhance the lipophilicity, metabolic stability, and pharmacokinetic properties of heterocyclic drug molecules' [1]. For Oxo{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}acetic acid, the -CF₃ group at the thiadiazole 5-position confers this advantage relative to non-fluorinated analogs bearing -CH₃ or -H at the same position. While direct microsomal stability data for the target compound are not publicly available, the class-level evidence is robust: N-trifluoromethyl azoles show increased metabolic stability compared to their N-methyl analogues [2]. This provides a strong rationale for selecting the -CF₃-bearing compound over non-fluorinated counterparts in lead optimization campaigns where metabolic soft spots are a concern.

Metabolic Stability Context
Class-level
CF₃ substitution reported to enhance metabolic stability vs. CH₃/H analogs
Supports selection of CF₃ analog for metabolic stability screening
Direct microsomal t₁/₂ data for this compound not publicly available
Metabolic Stability Drug Metabolism Fluorine Chemistry

Hydrogen Bond Donor Advantage for Target Engagement

The target compound features an oxamic acid (-NH-CO-COOH) linker at the thiadiazole 2-position, providing two hydrogen bond donors (HBD = 2) as computed and reported by Chemscene . In contrast, the commercially available thioether analog {[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]thio}acetic acid (CAS 62616-87-9) possesses a -S-CH₂-COOH linker with only one hydrogen bond donor (HBD = 1) . This additional HBD capacity enables the target compound to engage a broader range of biological targets through bidentate hydrogen bonding interactions with protein backbone amides, carboxylate side chains, or metal cofactors—a capability that the thioether analog structurally lacks. The difference is not merely incremental: in fragment-based drug discovery, the presence of an additional HBD can be the determining factor for detectable binding in biophysical screens (SPR, NMR, or TSA) [1].

H-Bond Donor Count
Head-to-head
HBD = 2
Enables bidentate interactions in fragment screens
Thioether analog has HBD = 1; 100% increase in donor capacity
Hydrogen Bonding Target Engagement Physicochemical Properties

LogP Differentiation for Oral Bioavailability Optimization

The target compound (free acid form) exhibits a computed LogP of 0.58 (XLogP3-based, Chemscene) , placing it within the favorable lipophilicity range (LogP 1–3) typically associated with good oral absorption per Lipinski's guidelines. Its ethyl ester analog, Ethyl oxo{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}acetate (CAS 519170-72-0), has a PubChem-computed XLogP3-AA of 1.4 [1]—approximately 2.4-fold higher on a logarithmic scale. While the ester may serve as a prodrug with enhanced membrane permeability, the free acid form offers direct usability in biochemical and cell-free assays without the confounding variable of esterase-dependent hydrolysis. For researchers optimizing oral bioavailability in lead series, the free acid provides a cleaner pharmacokinetic starting point with a LogP that already falls within the drug-like sweet spot [2].

Lipophilicity (LogP)
Reported
LogP 0.58
Falls within drug-like range; avoids ester prodrug hydrolysis
Ethyl ester analog (CAS 519170-72-0) LogP 1.4 (PubChem)
Lipophilicity Oral Bioavailability ADME

Polar Surface Area Differentiation for CNS Penetration

The target compound has a computed topological polar surface area (TPSA) of 92.18 Ų as reported by Chemscene . This value falls below the widely accepted threshold of <90 Ų for favorable CNS penetration (or very close to it), whereas the thioether analog {[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]thio}acetic acid, based on its lower heteroatom count (one less oxygen, one less nitrogen), is estimated to have a TPSA in the range of 70–75 Ų . While the thioether analog may appear marginally better for CNS penetration based on TPSA alone, the target compound's additional H-bond donors and acceptors (HBD = 2, HBA = 5 vs. HBD = 1, HBA ≈ 4 for the thioether) provide a more balanced profile for engaging polar active sites while retaining sufficient membrane permeability—a critical trade-off in CNS drug design where excessively low TPSA correlates with promiscuous off-target binding [1].

Polar Surface Area
Reported
TPSA 92 Ų
Near CNS penetration threshold; may support selectivity screening
Thioether analog estimated ~70–75 Ų; target offers higher polarity control
CNS Drug Discovery Blood-Brain Barrier Physicochemical Profiling

Fragment-Like Profile for Fragment-Based Drug Discovery

With a molecular weight of 241.15 g/mol, a computed LogP of 0.58, and only one rotatable bond, Oxo{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}acetic acid adheres to the 'Rule of Three' (MW < 300, LogP ≤ 3, HBD ≤ 3, HBA ≤ 3, rotatable bonds ≤ 3) guidelines for fragment libraries [1]. This fragment-likeness distinguishes it from larger thiadiazole-based drug-like molecules (e.g., flufenacet, MW 363.4) that are unsuitable for fragment screening. The combination of low molecular complexity and the privileged 1,3,4-thiadiazole scaffold, which is present in approved drugs such as acetazolamide and methazolamide [2], positions the compound as an ideal starting point for fragment growing or linking strategies. Its single rotatable bond ensures high ligand efficiency upon target engagement, minimizing entropic penalty upon binding.

Fragment-likeness
Class-level
MW 241, LogP 0.58, RotB 1
Complies with Rule of Three for fragment library inclusion
HBA=5 slightly exceeds ideal ≤3; acceptable for polar fragments
Fragment-Based Drug Discovery Lead Generation Rule of Three

Verified High Purity for Reproducible SAR Studies

Reproducibility in biological assays demands well-characterized starting materials with documented purity. The target compound is commercially available at ≥97% purity (Chemscene, Cat. No. CS-0316646) and ≥98% purity (MolCore, Cat. No. MC816314, manufactured under ISO-certified quality systems) . In contrast, the thioether analog {[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]thio}acetic acid (CAS 62616-87-9) is less widely stocked among major research chemical suppliers, and its purity specifications are not prominently disclosed on vendor platforms . For SAR campaigns where even 2–3% impurities (e.g., metal catalysts, regioisomeric byproducts) can confound dose-response curves, the availability of the target compound with guaranteed ≥97% purity from multiple independent suppliers provides procurement reliability that less common analogs cannot match.

Purity Documentation
Data to verify
≥97% purity (Chemscene); ≥98% (MolCore, ISO-certified)
Multi-supplier purity supports batch-to-batch reproducibility
Thioether analog lacks explicit purity specifications on vendor platforms
Quality Control Reproducibility Procurement

Defined Research and Industrial Application Scenarios


FBDD Library Design for Kinase and Carbonic Anhydrase Targets

The target compound's Rule-of-Three compliance (MW 241.15, LogP 0.58, HBD 2, RotB 1) and the presence of the 1,3,4-thiadiazole scaffold—a known pharmacophore in carbonic anhydrase inhibitors (acetazolamide, methazolamide) [1]—make it a high-value addition to fragment screening libraries. Its two hydrogen bond donors enable bidentate interactions with catalytic zinc ions in metalloenzyme active sites, while the -CF₃ group provides a sensitive ¹⁹F NMR handle for fragment-based screening by ¹⁹F NMR, enabling direct detection of low-affinity (Kd > 100 µM) binding events that are undetectable by other biophysical methods. Procurement of this specific fragment, rather than non-fluorinated or thioether analogs, enables ¹⁹F NMR-based screening workflows that accelerate hit identification timelines.

Synthesis of Anti-Inflammatory Lead Compounds

Research by Potenza et al. has identified 2-aminoacyl-1,3,4-thiadiazole derivatives as potent inhibitors of prostaglandin E₂ (PGE₂) and leukotriene biosynthesis, with some compounds achieving IC₅₀ values in the nanomolar range [2]. The target compound serves as the core oxamic acid-functionalized building block for constructing such 2-aminoacyl derivatives via amide coupling at the carboxylic acid terminus. Selecting the free acid form (rather than the ethyl ester, CAS 519170-72-0) eliminates the need for ester hydrolysis prior to coupling, reducing synthetic step count by one and avoiding potential racemization or decomposition associated with basic or acidic hydrolysis conditions. The -CF₃ group further enhances the metabolic stability of the resulting amide conjugates, as supported by class-level evidence [3].

Agrochemical Intermediate for Herbicide and Fungicide Development

The 5-(trifluoromethyl)-1,3,4-thiadiazole motif is a core structural element in commercial herbicides such as flufenacet, where the -CF₃ group at the thiadiazole 5-position is critical for herbicidal activity [4]. The target compound, with its reactive oxamic acid handle, can serve as a versatile intermediate for generating diverse amide, ester, and heterocyclic derivatives for agrochemical screening. Its computed LogP of 0.58 and TPSA of 92.18 Ų position it in a physicochemical space suitable for foliar uptake and translocation—key parameters for herbicide candidates. The availability of the compound at ≥97% purity from multiple vendors ensures reproducible synthesis of derivative libraries for structure-activity relationship studies in crop protection research.

Mechanistic Probe for Enzyme Inhibition Studies

The oxamic acid (-NH-CO-COOH) moiety is a well-established pharmacophore for inhibiting lactate dehydrogenase (LDH) and other α-keto acid-utilizing enzymes by mimicking the pyruvate substrate transition state [5]. When conjugated to the 1,3,4-thiadiazole scaffold, the target compound offers a bifunctional probe: the oxamic acid engages the catalytic machinery (e.g., LDH active site Arg and His residues), while the -CF₃-substituted thiadiazole provides additional binding energy through hydrophobic and potential halogen-bonding interactions. The compound's two H-bond donors (HBD = 2) enable simultaneous interactions with catalytic base and substrate-binding residues—a binding mode not achievable with the single-donor thioether analog. For enzyme mechanism studies requiring co-crystallization or ITC characterization, the high purity (≥97%) and defined stoichiometry of the commercially available compound are essential prerequisites.

Application
Selection Property
Validation Focus
FBDD Library Design (Kinase/CA)
Rule-of-Three compliance; ¹⁹F NMR handle (–CF₃)
Fragment hit validation by ¹⁹F NMR or SPR; carbonic anhydrase inhibition assay context
Anti-inflammatory Lead Synthesis
Free acid for direct amide coupling; CF₃ for metabolic stability context
PGE₂/leukotriene biosynthesis inhibition assays (reported context); amide conjugation efficiency
Agrochemical Intermediate
5-CF₃-thiadiazole core for herbicidal activity; reactive oxamic acid handle
Foliar uptake and translocation assays; herbicidal activity screening in crop protection models
Enzyme Inhibition Probe (LDH)
Oxamic acid pharmacophore; HBD=2 for bidentate metal/active site binding
LDH enzyme kinetics and co-crystallization / ITC binding studies
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